![molecular formula C13H14N2O4 B2534888 1-(2-hydroxyethyl)-3-[(2-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 920875-05-4](/img/structure/B2534888.png)
1-(2-hydroxyethyl)-3-[(2-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-hydroxyethyl)-3-[(2-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione is a compound of interest in various fields of scientific research. This compound features a pyrrole ring substituted with a hydroxyethyl group and a methoxyphenylamino group, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-3-[(2-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
化学反応の分析
Types of Reactions
1-(2-hydroxyethyl)-3-[(2-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, amines, and substituted pyrroles. These products have diverse applications in chemical synthesis and research.
科学的研究の応用
1-(2-hydroxyethyl)-3-[(2-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-hydroxyethyl)-3-[(2-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to 1-(2-hydroxyethyl)-3-[(2-methoxyphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione include:
- 2-methoxyphenyl isocyanate
- Hydroxyethyl derivatives of pyrrole
- Methoxyphenyl-substituted amines
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications in various scientific fields.
特性
IUPAC Name |
1-(2-hydroxyethyl)-3-(2-methoxyanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-19-11-5-3-2-4-9(11)14-10-8-12(17)15(6-7-16)13(10)18/h2-5,8,14,16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRFDBOHEROLNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC(=O)N(C2=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
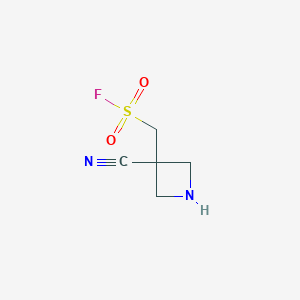
![(1S,12E,18S)-Spiro[10,20-dioxa-2,17-diazatricyclo[16.4.0.04,9]docosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2534807.png)
![1-(4-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B2534808.png)
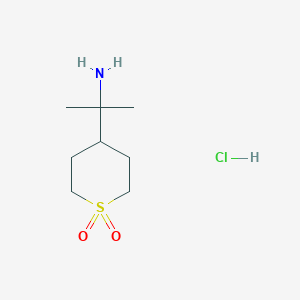

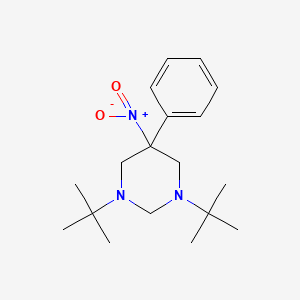
![1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol](/img/structure/B2534812.png)

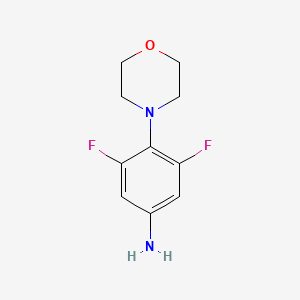
![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2534817.png)
![1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfonyl]-1H-pyrazol-5-yl 5-bromo-2-furoate](/img/structure/B2534820.png)
![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] hydrochloride](/img/structure/B2534822.png)
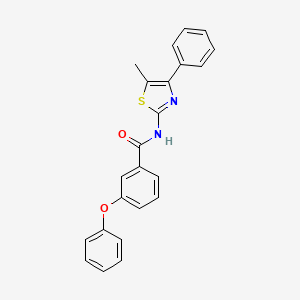
![Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2534827.png)
